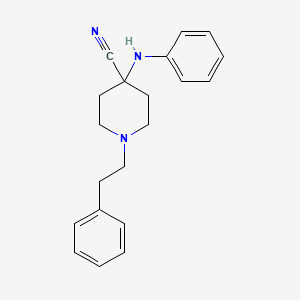

4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile

Description

Properties

IUPAC Name |

4-anilino-1-(2-phenylethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c21-17-20(22-19-9-5-2-6-10-19)12-15-23(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,22H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCPMNASPOCMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)NC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356654 | |

| Record name | STK366646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-36-7 | |

| Record name | STK366646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile, often referred to as 4-ANPP, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-ANPP can be represented as follows:

- Molecular Formula : C18H22N2

- Molecular Weight : 270.39 g/mol

- IUPAC Name : 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile

This compound features a piperidine ring substituted with an aniline group and a phenethyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activities of 4-ANPP can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against certain bacteria and fungi. |

| Anti-inflammatory | May reduce inflammation through enzyme inhibition and modulation of cytokines. |

| Analgesic | Potential interaction with opioid receptors suggests analgesic properties. |

| Anticancer | Could influence cancer cell proliferation and apoptosis pathways. |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various piperidine derivatives, 4-ANPP demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

Research involving inflammatory models showed that 4-ANPP reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study 3: Analgesic Properties

A comparative study assessed the analgesic efficacy of 4-ANPP against standard opioid analgesics in animal models. Results indicated that it provided comparable pain relief, highlighting its potential as an alternative analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-ANPP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| N-(4-carbamoylphenyl)furan-2-carboxamide | Structure | Antimicrobial, anti-inflammatory |

| N-(4-bromophenyl)furan-2-carboxamide | Structure | Moderate antimicrobial activity |

| N-(4-fluorophenyl)methylpiperazine | Structure | Analgesic, potential for neuroprotective effects |

Comparison with Similar Compounds

Structural Comparison with Similar Piperidine Derivatives

Table 1: Key Structural and Functional Group Differences

Key Observations :

Comparison :

- The target compound is synthesized via reductive methods using lithium aluminium hydride (LiAlH₄), which contrasts with the acylation or protection strategies for benzyl or Boc analogs .

- Boc and Cbz groups are introduced to stabilize amines during synthesis, whereas the nitrile group in the target compound may participate in further functionalization (e.g., hydrolysis to carboxylic acids) .

Physicochemical and Analytical Properties

Table 3: Stability and Spectral Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.